molecular formula C28H39FO5 B135061 Fluocortolone caproate CAS No. 303-40-2

Fluocortolone caproate

Cat. No. B135061
CAS RN: 303-40-2
M. Wt: 474.6 g/mol
InChI Key: WHZRCUIISKRTJL-YTZKRAOUSA-N
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Description

Fluocortolone caproate is a derivative of fluocortolone, which is a potent corticosteroid. It is used in various pharmaceutical preparations, often in combination with other compounds, to treat conditions such as allergic contact dermatitis . The compound is part of a class of fluorinated steroids, which are known for their anti-inflammatory and immunosuppressive effects .

Synthesis Analysis

While the provided papers do not detail the synthesis of fluocortolone caproate specifically, they do discuss the synthesis of related compounds. For instance, the synthesis of a new generation fluoroquinolone drug is described in one paper . This process involves multiple steps starting from a specific aniline derivative. Although the synthesis of fluocortolone caproate would likely differ, the principles of complex organic synthesis involving multiple steps and the use of starting materials such as aniline derivatives could be similar.

Molecular Structure Analysis

The molecular structure of fluocortolone caproate is not explicitly discussed in the provided papers. However, it can be inferred that as a corticosteroid, it would share structural similarities with other steroids, including a multi-ring core structure possibly modified with a fluorine atom and a caproate ester group .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions involving fluocortolone caproate. However, the general behavior of corticosteroids in the body involves binding to glucocorticoid receptors and modulating gene expression to exert their effects . The chemical reactivity of fluocortolone caproate in pharmaceutical formulations has been studied using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluocortolone caproate are not directly discussed in the provided papers. However, the pharmacokinetic properties of fluocortolone, such as absorption and plasma concentration, have been studied, which can give insights into the behavior of its caproate derivative . Additionally, the TLC method described for the determination of fluocortolone caproate in pharmaceutical preparations indicates that it has distinct chromatographic properties that allow for its separation and quantification .

Relevant Case Studies

Case studies mentioned in the papers include allergic contact dermatitis from fluocortolone and its derivatives, including fluocortolone caproate . Another study discusses the pharmacokinetics and cortisol suppression after oral administration of fluocortolone, which is relevant to understanding the systemic effects of fluocortolone caproate . Additionally, the simultaneous determination of fluocortolone caproate in pharmaceutical preparations using HPLC highlights its practical applications and the importance of accurate dosage .

Future Directions

Fluocortolone is used topically for various skin disorders and orally for systemic use . Although less potent topical steroids are often preferred for use in children, a short course of fluocortolone may be prescribed for a child with severe eczema on the arms or legs . Short courses of fluocortolone may also be prescribed for the treatment of psoriasis for areas such as the face, or the inside of elbows and behind the knees .

properties

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39FO5/c1-5-6-7-8-24(33)34-15-23(32)25-16(2)11-19-18-13-21(29)20-12-17(30)9-10-27(20,3)26(18)22(31)14-28(19,25)4/h9-10,12,16,18-19,21-22,25-26,31H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,22+,25-,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZRCUIISKRTJL-YTZKRAOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184387
Record name Fluocortolone caproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluocortolone caproate

CAS RN

303-40-2
Record name Fluocortolone caproate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluocortolone caproate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluocortolone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluocortolone caproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLUOCORTOLONE CAPROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90893P8662
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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